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Compound of Interest

Compound Name: Haloperidol Undecanoate
CAS No.: 1797983-18-6
Cat. No.: B584395
Get Quote
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Application Note: Engineering Sustained-Release Haloperidol Undecanoate Nanoparticles

Executive Summary & Rationale

Haloperidol Undecanoate (HU) represents a highly lipophilic ester prodrug of the
antipsychotic haloperidol. Unlike the free base, the undecanoate ester is designed for depot
formulations, relying on slow hydrolysis and diffusion. While traditional formulations use oily
depots (e.g., sesame oil), Poly(lactic-co-glycolic acid) (PLGA) nanoparticles offer a superior
alternative by providing:

» Tunable Release Kinetics: Modulating the Lactide:Glycolide (L:G) ratio allows precise control
over degradation rates (weeks to months).

e Reduced Injection Site Pain: Aqueous nanosuspensions avoid the viscosity and granuloma
risks of oil-based depots.

e Phagocytic Avoidance: Surface modification (e.g., PEGylation) can extend circulation if
systemic distribution is required, though for depot effects, larger size (~200-500nm) or local
aggregation is often preferred.
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Technical Challenge: The extreme lipophilicity of HU (LogP > 5.5) presents a risk of "drug
expulsion” during the drying phase, leading to high initial burst release. This protocol utilizes a
Single Emulsion Solvent Evaporation (O/W) technique optimized with a high-shear stabilization
step to lock the drug within the polymer matrix.

Formulation Strategy: The "Core-Shell" Logic

To achieve sustained release, we must entrap the HU within a dense polymer matrix.

e Polymer Selection: Use PLGA 75:25 (e.g., Resomer® RG 752H). The higher lactide content
increases hydrophobicity, slowing water penetration and hydrolysis, which aligns with the
long-acting goal of HU.

o Surfactant System:Polyvinyl Alcohol (PVA) (MW 30-70 kDa). PVA forms a semi-permanent
interface that prevents particle coalescence during solvent evaporation.

e Solvent System:Dichloromethane (DCM). It dissolves both PLGA and HU efficiently and has
high volatility for easy removal.

Detailed Protocol: Single Emulsion Solvent
Evaporation
Phase 1: Pre-Formulation & Materials

e Drug: Haloperidol Undecanoate (Purity >99%).
e Polymer: PLGA 75:25 (MW 40,000-75,000 Da), acid terminated.
e Organic Solvent: Dichloromethane (DCM), HPLC Grade.

e Agueous Phase: Milli-Q Water containing 1% (w/v) PVA.

Phase 2: The Emulsification Workflow

Step 1: Organic Phase Preparation

e Weigh 100 mg of PLGA 75:25 and 10 mg of Haloperidol Undecanoate (10:1 Polymer:Drug
ratio).
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o Note: Do not exceed 20% drug loading initially. High loading disrupts the polymer matrix,
causing burst release.

e Dissolve in 3 mL of DCM. Vortex until the solution is crystal clear.

Step 2: Aqueous Phase Preparation

e Prepare 20 mL of 1% (w/v) PVA solution in Milli-Q water.

 Filter through a 0.22 um membrane to remove dust/aggregates.

e Chill to 4°C (Ice bath). Cold temperature increases viscosity, improving emulsion stability.
Step 3: High-Shear Emulsification (Critical Step)

o Place the Aqueous Phase probe sonicator tip (e.g., QSonica or Branson) into the center of
the beaker.

« Inject the Organic Phase slowly into the Aqueous Phase while sonicating.

e Sonication Parameters:

[¢]

Amplitude: 40%

[e]

Cycle: 10 seconds ON /5 seconds OFF

Duration: 2 minutes total ON time.

[e]

o

Goal: Create an Oil-in-Water (O/W) emulsion with droplet size < 500 nm.
Step 4: Solvent Evaporation (Hardening)

o Transfer the emulsion to a beaker containing 50 mL of 0.1% PVA (Dilution Phase) under
magnetic stirring (300 RPM).

e Stir for 3—4 hours at room temperature in a fume hood.

o Mechanism: DCM diffuses out of the droplets and evaporates, hardening the PLGA into
solid nanospheres entrapping the HU.
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Step 5: Purification & Recovery
e Centrifugation: 15,000 x g for 30 minutes at 4°C.

e Wash: Discard supernatant (free drug/PVA). Resuspend pellet in Milli-Q water. Repeat 3
times.

» Lyophilization: Resuspend final pellet in 5% Trehalose (cryoprotectant) solution. Freeze at
-80°C, then lyophilize for 24-48 hours.

Process Visualization
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Caption: Figure 1. Single Emulsion Solvent Evaporation Workflow for Haloperidol
Undecanoate PLGA Nanoparticles.

Characterization & Validation Protocols

To ensure scientific integrity, the following parameters must be validated.
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Acceptance .
Parameter Method o Troubleshooting
Criteria

o If >500nm, increase
) ) Dynamic Light o
Particle Size ] 200 — 400 nm sonication energy or
Scattering (DLS) )
PVA concentration.

If high, ensure uniform
Polydispersity (PDI) DLS <0.200 energy input during

sonication.

) If near 0, wash more
) Electrophoretic
Zeta Potential Mobilit -20 to -40 mV thoroughly to remove
obili
y excess PVA layers.

If low, increase

Encapsulation polymer concentration
. HPLC (UV @ 248nm) > 75%
Efficiency (EE%) or pH of aqueous
phase.

In Vitro Release Study Protocol

Since HU is hydrophobic, standard PBS release media will fail due to saturation.

» Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (to maintain sink
conditions).

o Setup: Dialysis Bag method (MWCO 12-14 kDa).
e Procedure:
o Place 5 mg equivalent NPs in dialysis bag.
o Immerse in 50 mL release media at 37°C under shaking (100 RPM).
o Sample 1 mL at intervals (1h, 24h, 3d, 7d, 14d, 21d, 28d). Replace with fresh media.

e Analysis: HPLC quantification of Haloperidol Undecanoate (and free Haloperidol if
hydrolysis occurs).
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Release Mechanism Logic

Understanding the release profile is vital for depot formulation.
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Caption: Figure 2. Biphasic release mechanism: Initial surface desorption followed by diffusion-
erosion coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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